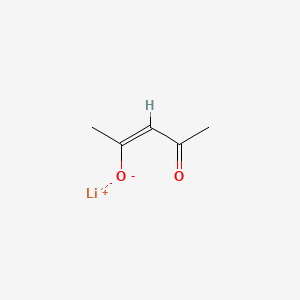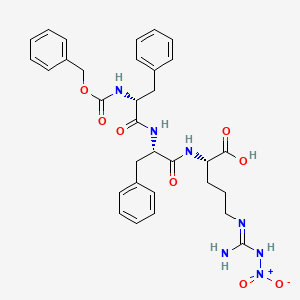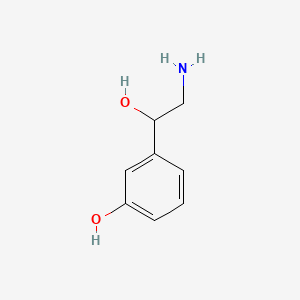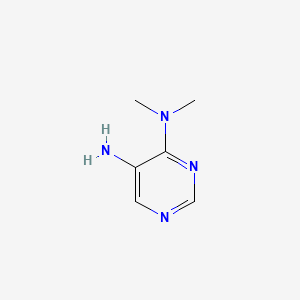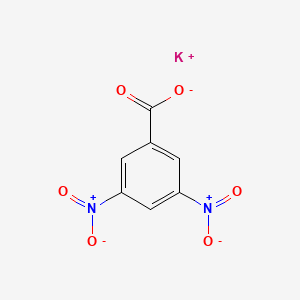
1,6-Diphenoxy-2,4-hexadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diphenoxy-2,4-hexadiyne, also known as dimerized phenyl propargyl ether (DPPE), is a disubstituted diacetylene . It has a molecular formula of C18H14O2 and a molecular weight of 262.30 .
Synthesis Analysis
1,6-Diphenoxy-2,4-hexadiyne is reported to be synthesized by the oxidative coupling of phenyl propargyl ether .Molecular Structure Analysis
The molecular structure of 1,6-Diphenoxy-2,4-hexadiyne is represented by the SMILES stringC(Oc1ccccc1)C#CC#CCOc2ccccc2 . Its structural and spectroscopic properties have been analyzed using vibrational spectroscopy and quantum-chemical calculations . Physical And Chemical Properties Analysis
1,6-Diphenoxy-2,4-hexadiyne is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Tuning Topochemical Polymerization of Diacetylenes : This study examined several analogues of 1,6-bis(diphenylamino)-2,4-hexadiyne, assessing their thermal and photochemical solid-state polymerization reactivity. It found that only one compound showed measurable polymerization reactivity, which was rationalized based on X-ray crystallographic results. The polymerized product showed solubility in organic solvents like chloroform and THF (Deschamps et al., 2010).
Electronic Spectra of Diphenylacetylene and 1,3-Butadiyne : This research measured the electronic absorption spectra of 2,4-hexadiyne-1,6-diol in a single crystalline state with polarized light. The results, along with theoretical calculations, provided confirmative assignments of the electronic transitions of these molecules (Takabe, M. Tanaka, J. Tanaka, 1974).
Ferroelectric Phase Transition of 1,6-bis(2,4-dinitrophenoxy)-2,4-hexadiyne (DNP) : Specific heat measurements were used to characterize the ferroelectric phase transition of 1,6-bis(2,4-dinitrophenoxy)-2,4-hexadiyne. The data supported a tricritical phase transition of monomer crystals and observed a lowering of the transition temperature with increasing polymer content (Nemec, Dormann, 1994).
Reactivity with a Triruthenium Carbonyl Cluster : A study on the reactivity of diynes, including 1,6-diphenoxy-2,4-hexadiyne, with a 1-azavinylidene bridged triruthenium carbonyl cluster was conducted. It revealed insights into the insertion reactions of diynes into different metal-ligand bonds (Cabeza et al., 2000).
Safety And Hazards
1,6-Diphenoxy-2,4-hexadiyne is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water .
Propriétés
IUPAC Name |
6-phenoxyhexa-2,4-diynoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTRFBNXAKJTBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diphenoxy-2,4-hexadiyne | |
CAS RN |
30980-37-1 |
Source


|
| Record name | 1,6-Diphenoxy-2,4-hexadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

